4-[(Ethoxycarbonyl)oxy]benzoic acid

Organic synthesis Solubility Para-substituted benzoic acids

Researchers often mistake 4-[(Ethoxycarbonyl)oxy]benzoic acid for simpler para-substituted benzoic acids, leading to failed syntheses. This compound solves that by offering orthogonal reactivity: the carbonate ester can be selectively cleaved or modified without affecting the carboxylic acid, enabling cleaner prodrug and polymer-conjugate pathways. - Dual functionality streamlines protection/deprotection strategies, reducing step count and purification burden. - Moderate hydrolytic stability allows aqueous processing while ensuring physiological cleavability. - Available at ≥95% purity with reliable global logistics for R&D and scale-up.

Molecular Formula C10H10O5
Molecular Weight 210.18 g/mol
CAS No. 15552-32-6
Cat. No. B101982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Ethoxycarbonyl)oxy]benzoic acid
CAS15552-32-6
Molecular FormulaC10H10O5
Molecular Weight210.18 g/mol
Structural Identifiers
SMILESCCOC(=O)OC1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C10H10O5/c1-2-14-10(13)15-8-5-3-7(4-6-8)9(11)12/h3-6H,2H2,1H3,(H,11,12)
InChIKeyUXVMHSYMNTYLPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(Ethoxycarbonyl)oxy]benzoic Acid Technical Baseline


4-[(Ethoxycarbonyl)oxy]benzoic acid (CAS 15552-32-6) is a para-substituted benzoic acid derivative in which the phenolic hydroxyl group of 4-hydroxybenzoic acid is esterified with an ethoxycarbonyl (ethyl carbonate) moiety [1]. The compound, also known as 4-carboxyphenyl ethyl carbonate, has a molecular formula of C₁₀H₁₀O₅ and a molecular weight of 210.18 g/mol . It is a bifunctional building block containing a reactive carboxylic acid site and a carbonate ester linkage . Commercially, it is offered at a minimum purity of 95% (HPLC or GC) and is recommended for long-term storage in a cool, dry place .

Bifunctional building block Carboxylic acid and carbonate ester sites for orthogonal derivatization
Carbonate ester linkage Distinct from hydroxyl or acetate analogs; enables controlled cleavage
Specification-grade purity Vendor-certified minimum purity for reproducible synthesis
Organic-phase solubility Reported solubility in ethanol, methanol, acetone supports hydrophobic synthesis

Substitution Risks for 4-[(Ethoxycarbonyl)oxy]benzoic Acid


While structurally related para-substituted benzoic acids may appear interchangeable at a glance, their functional group chemistry and physicochemical properties differ significantly in ways that impact synthetic utility. The ethoxycarbonyloxy (carbonate) ester linkage in the target compound is distinct from the hydroxyl group in 4-hydroxybenzoic acid, the direct ester linkage in 4-(ethoxycarbonyl)benzoic acid, or the acetate ester in 4-acetoxybenzoic acid [1][2]. These differences directly affect hydrolytic stability, solubility profiles, and the orthogonal reactivity available for further derivatization. As the quantitative evidence below demonstrates, substituting the carbonate ester for a simpler analog will alter reaction kinetics, product purity, and the feasibility of specific synthetic pathways. Therefore, a generic interchange without considering these documented differences may lead to experimental failure or irreproducible results.

4-Hydroxybenzoic acid analog
Hydroxyl group leads to stronger H-bonding and lower organic solubility, altering reaction behavior.
4-(Ethoxycarbonyl)benzoic acid
Direct aromatic ester lacks a carbonate cleavage site, limiting degradable or prodrug applications.
4-Acetoxybenzoic acid
Acetate ester shows lower hydrolytic stability under neutral conditions, which may shift aqueous processing outcomes.

4-[(Ethoxycarbonyl)oxy]benzoic Acid Quantitative Evidence


Enhanced Organic Solubility

The target compound is soluble in common organic solvents such as ethanol, methanol, and acetone . In contrast, 4-hydroxybenzoic acid exhibits significantly lower solubility in many organic solvents due to strong intermolecular hydrogen bonding from its phenolic hydroxyl group [1]. This is a class-level inference based on the masking of the hydroxyl group with a carbonate ester, which reduces hydrogen bond donor capacity.

Organic Solubility
Class-level
Target: soluble in ethanol, methanol, acetone
4-Hydroxybenzoic acid: lower solubility due to H-bonding
Supports hydrophobic building block selection
Class-level inference; vendor-reported solubility
Organic synthesis Solubility Para-substituted benzoic acids

Hydrolytic Stability: Carbonate vs. Acetate Ester

In a cross-study comparable analysis, the carbonate ester bond in compounds structurally related to 4-[(Ethoxycarbonyl)oxy]benzoic acid shows greater stability in pH 7.4 buffer compared to the acetate ester in 4-acetoxybenzoic acid. Specifically, a related phenyl ethyl carbonate prodrug exhibited a half-life of >24 h in pH 7.4 phosphate buffer, whereas analogous acetate esters often hydrolyze with half-lives under 6 h under the same conditions [1].

Hydrolytic Stability
Reported
Carbonate t½ >24 h vs acetate <6 h (pH 7.4, 37°C). At least 4× more stable.
May support aqueous processing research
Analogous compound data; cross-study comparison
Prodrug stability Hydrolysis kinetics Carbonate ester

Orthogonal Derivatization Capability

The target compound possesses a free carboxylic acid group and a carbonate ester, offering two distinct, selectively addressable reactive sites. This contrasts with 4-(ethoxycarbonyl)benzoic acid, where the ester is directly bonded to the aromatic ring, providing different chemical behavior (e.g., reduced susceptibility to enzymatic cleavage) .

Orthogonal Reactivity
Data to verify
Carboxylic acid + carbonate ester; sequential modification without extra protecting groups.
May simplify complex molecule synthesis
Vendor description; independent validation advised
Building block Orthogonal protection Bifunctional molecule

Commercial Purity & Storage Benchmarks

The commercially available compound is supplied with a minimum purity of 95%, determined by HPLC or GC . Long-term storage is recommended in a cool, dry place . This provides a clear procurement benchmark.

Procurement Specification
Specification review
≥95% (HPLC/GC); store cool, dry.
Supports procurement of consistent starting material
Vendor specification; lot-specific review advised
Purity specification Storage conditions Procurement

4-[(Ethoxycarbonyl)oxy]benzoic Acid Application Scenarios


Hydrophobic Prodrugs & Drug Delivery Systems

The enhanced organic solubility and moderate hydrolytic stability of the carbonate ester linkage make 4-[(Ethoxycarbonyl)oxy]benzoic acid a viable candidate for synthesizing lipophilic prodrugs or drug-polymer conjugates. Its stability in neutral buffer allows for processing in aqueous environments, while the ester bond remains cleavable under physiological conditions [1].

Orthogonal Building Block for Complex Molecules

The dual functionality (carboxylic acid and carbonate ester) allows for orthogonal protection/deprotection strategies. The carbonate group can be selectively removed or modified without affecting the carboxylic acid, streamlining the synthesis of multifunctional intermediates .

Specialty Polymer & Functional Material Precursor

The bifunctional nature of this compound enables its use as a monomer in polycondensation reactions. The carbonate linkage can be incorporated into polymer backbones to introduce labile points for controlled degradation, while the carboxylic acid allows for post-polymerization modifications [2].

Application
Selection Property
Validation Focus
Prodrug conjugate studies
Carbonate ester hydrolytic stability
Hydrolysis kinetics under physiological conditions
Orthogonal building block synthesis
Bifunctional site selectivity
Selective deprotection compatibility review
Degradable polymer precursor
Carbonate-containing monomer
Polymer degradation profile assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(Ethoxycarbonyl)oxy]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.